N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride is an aromatic diamine compound with the molecular formula C11H20N2·2HCl and a molecular weight of approximately 184.3 g/mol. This compound is characterized by a benzene ring with two amino groups, one of which is substituted with a methyl group and the other with an isopropyl group. It appears as a white crystalline powder and is highly soluble in water and various organic solvents. The compound has gained attention in scientific research for its multifunctional properties and potential applications across diverse fields, including pharmaceuticals and materials science .
These reactivity patterns make it suitable for synthesizing more complex organic molecules .
Research indicates that N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride exhibits several biological activities:
The synthesis of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride typically involves the following steps:
N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride has various applications in scientific research and industry:
Interaction studies involving N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride focus on its biochemical interactions:
Several compounds share structural similarities with N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 | Contains two amino groups on adjacent carbons |
| N-Ethyl-N,N-diisopropylaniline | 182173-30-4 | Features ethyl substitution instead of methyl |
| N-Methyl-benzenediamine hydrochloride | 1803588-75-1 | Similar structure but lacks isopropyl substitution |
N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride stands out due to its specific substitution pattern that enhances its biological activity and solubility properties compared to these similar compounds .
N1-Methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride emerged as part of broader research into substituted benzene-1,2-diamine (o-phenylenediamine) derivatives. These compounds are valued for their versatility in forming heterocyclic structures and coordination complexes. While the exact discovery timeline is not publicly documented, its development aligns with trends in modifying diamine backbones to enhance reactivity or selectivity in synthetic pathways. For instance, analogous compounds like N,N-dimethylbenzene-1,2-diamine dihydrochloride (CAS 62654-07-3) have been studied for their role in polymer chemistry, suggesting a similar trajectory for this compound.
This compound serves as a precursor in multi-step syntheses, particularly in the preparation of:
Table 1: Key Applications of N1-Methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride
| Application Area | Example Reaction/Use Case |
|---|---|
| Coordination Chemistry | Formation of metal-ligand complexes |
| Pharmaceutical Synthesis | Precursor to bioactive alkaloids |
| Materials Science | Polymer crosslinking or stabilization |
The IUPAC name is derived systematically:
Common synonyms include:
The compound belongs to the ortho-phenylenediamine (o-PDA) subclass, characterized by two amino groups in adjacent positions on a benzene ring. Its structural uniqueness lies in the dual substitution pattern:
| Compound | Substituents | CAS Number |
|---|---|---|
| N,N-Dimethylbenzene-1,2-diamine | Two methyl groups | 62654-07-3 |
| N-Phenylbenzene-1,2-diamine | Phenyl group | 894076-19-8 |
This substitution pattern influences steric and electronic properties, potentially modulating reactivity in nucleophilic or electrophilic reactions.
N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride represents a substituted aromatic diamine compound characterized by a benzene ring bearing two amino groups in the ortho configuration [2]. The molecular architecture features a benzene core with one amino group substituted with both methyl and isopropyl groups, while the adjacent amino group remains unsubstituted [3]. This compound belongs to the class of ortho-phenylenediamine derivatives, which exhibit distinct structural characteristics due to the proximity of the two nitrogen-containing functional groups [4].
The overall molecular geometry is dominated by the planar benzene ring system, with the carbon atoms arranged in a trigonal planar configuration [5]. The aromatic ring maintains its characteristic hexagonal structure with delocalized π-electron density distributed across the six-membered carbon framework [5]. The substitution pattern creates an asymmetric molecule with distinct electronic and steric properties compared to the parent ortho-phenylenediamine structure [6].
The benzene ring in N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride maintains the characteristic bond angles of approximately 120° between adjacent carbon atoms, consistent with sp² hybridization [5]. Studies on monosubstituted benzene derivatives indicate that substituent effects can cause minor deviations from the ideal 120° bond angles, with stronger deformations occurring at positions adjacent to the substituents [6].
The carbon-nitrogen bond lengths in aromatic amines typically range from 1.35 to 1.42 Å, depending on the degree of conjugation between the amino group and the aromatic system [6]. The presence of alkyl substituents on the nitrogen atom can influence these bond distances through electronic and steric effects [7]. The N-methyl and N-isopropyl bonds exhibit typical aliphatic carbon-nitrogen single bond characteristics, with lengths approximately 1.47 Å [6].
Crystallographic studies of related ortho-phenylenediamine derivatives demonstrate that the amino groups can adopt various orientations relative to the benzene plane, influenced by intramolecular and intermolecular interactions [8] [9]. The protonated state of the compound in its dihydrochloride form significantly affects the geometric parameters through electrostatic interactions with the chloride counterions [8].
The conformational behavior of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride is governed by several factors including steric interactions between substituents, electronic effects, and hydrogen bonding patterns [10] [7]. The isopropyl group, being a branched alkyl substituent, exhibits restricted rotation around the nitrogen-carbon bond due to steric hindrance [11].
Studies on N-methylated aromatic amines reveal that the methyl group can adopt different orientations relative to the benzene ring plane [7]. The conformational preferences are influenced by the balance between minimizing steric repulsion and maximizing favorable electronic interactions [10]. The presence of both methyl and isopropyl substituents on the same nitrogen atom creates additional conformational complexity due to mutual steric interactions [11].
Temperature-dependent nuclear magnetic resonance studies on similar compounds demonstrate that conformational interconversion barriers can range from 8 to 15 kilocalories per mole, depending on the specific substitution pattern [10]. The dihydrochloride salt form introduces additional conformational constraints through hydrogen bonding interactions between the protonated amino groups and chloride ions [8] [12].
N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride does not possess traditional chiral centers, as the nitrogen atoms are not asymmetrically substituted in a manner that would generate stereoisomers [13]. However, the compound exhibits conformational stereochemistry due to restricted rotation around specific bonds [7].
The tertiary amino nitrogen bearing both methyl and isopropyl substituents can exhibit pyramidal inversion, although this process is typically rapid at room temperature [13]. The energy barrier for nitrogen inversion in tertiary amines is generally lower than that required for observable stereoisomerism under standard conditions [13].
Atropisomerism may be relevant in this compound due to restricted rotation around the carbon-nitrogen bond connecting the substituted amino group to the benzene ring [7]. However, the energy barriers for such rotation are typically insufficient to allow isolation of individual atropisomers at ambient temperature [7]. The overall molecular symmetry is reduced compared to the parent ortho-phenylenediamine due to the asymmetric substitution pattern [13].
The molecular formula of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride is C₁₀H₁₈Cl₂N₂, with a precisely calculated molecular weight of 237.17 grams per mole [2] [3]. This formula reflects the parent diamine structure with additional methyl and isopropyl substituents, along with two hydrochloric acid molecules incorporated as the dihydrochloride salt [3].
The empirical formula coincides with the molecular formula, indicating that the compound exists as discrete molecular units rather than polymeric structures . The molecular weight places this compound in the category of small organic molecules suitable for various research applications [2]. Comparison with related compounds shows that the addition of the isopropyl and methyl substituents increases the molecular weight from 108.14 grams per mole for the parent ortho-phenylenediamine to 237.17 grams per mole for the dihydrochloride salt [14] [15].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₈Cl₂N₂ | [2] [3] |
| Molecular Weight | 237.17 g/mol | [2] [3] |
| CAS Number | 1803588-75-1 | [2] [3] |
| MDL Number | MFCD28145270 | [3] |
N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride appears as a white crystalline powder under standard conditions . The solid-state form is characteristic of organic amine hydrochloride salts, which typically exhibit good crystallinity due to strong ionic interactions between protonated amino groups and chloride counterions [12] [17].
The compound maintains its solid state at ambient temperature and pressure, with no reported tendency toward sublimation or decomposition under normal storage conditions [17]. The crystalline nature of the material suggests an ordered arrangement of molecules in the solid state, likely stabilized by hydrogen bonding networks between protonated amino groups and chloride ions [8] [12].
Visual inspection reveals a consistent white appearance without discoloration, indicating chemical stability under appropriate storage conditions [12] [17]. The powder form facilitates handling and dissolution for research applications, with particle size distributions typical of laboratory-grade chemical compounds [17].
The solubility characteristics of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride reflect its ionic nature as a dihydrochloride salt [12]. The compound exhibits high solubility in water, with reported values of at least 10 grams per 100 milliliters at 23°C [12]. This aqueous solubility is significantly enhanced compared to the neutral diamine base due to the formation of ionic interactions with water molecules [12].
In organic solvents, the compound demonstrates excellent solubility in polar protic solvents such as methanol and ethanol [12] [17]. The solubility in dimethyl sulfoxide is described as slight, indicating limited but measurable dissolution in this aprotic polar solvent [12]. These solubility patterns are consistent with the amphiphilic nature of the molecule, which contains both hydrophilic ionic centers and hydrophobic alkyl substituents [12].
| Solvent | Solubility | Temperature | Reference |
|---|---|---|---|
| Water | ≥10 g/100 mL | 23°C | [12] |
| Methanol | Highly soluble | Room temperature | [12] [17] |
| Ethanol | Highly soluble | Room temperature | [12] |
| DMSO | Slightly soluble | Room temperature | [12] |
The thermal properties of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride have not been extensively characterized in the available literature, with specific melting point and boiling point data not reported for this exact compound [15] [18]. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior [15] [18].
The related compound N-methyl-1,2-benzenediamine dihydrochloride exhibits a melting point of 191°C, suggesting that the target compound may have a somewhat different melting point due to the additional isopropyl substituent [15] [12]. The presence of bulkier alkyl groups typically influences crystal packing and intermolecular interactions, potentially affecting thermal transition temperatures [18].
Storage recommendations indicate ambient temperature stability, suggesting that the compound does not undergo significant decomposition or phase transitions under normal laboratory conditions [17]. The dihydrochloride salt form generally enhances thermal stability compared to the free base form through stronger intermolecular interactions [12] [17]. Long-term storage under inert atmosphere conditions is recommended to prevent potential oxidation or moisture-induced degradation [12].
The Lewis structure of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride features a benzene ring with two amino substituents in adjacent positions [19] [4]. The primary amino group at position 2 exists in its protonated form as an ammonium cation, while the tertiary amino group at position 1 is also protonated, bearing both methyl and isopropyl substituents [12] [8].
The aromatic system exhibits characteristic resonance stabilization through delocalized π-electron density across the six-membered ring [20] [21]. The amino substituents participate in conjugation with the benzene ring through donation of nitrogen lone pair electrons into the aromatic π-system [21]. This electron donation activates the ortho and para positions of the benzene ring toward electrophilic attack, consistent with the known chemistry of aniline derivatives [21].
Resonance structures can be drawn showing the canonical forms where electron density is transferred from the nitrogen atoms into the aromatic ring system [21]. The protonated state of both amino groups in the dihydrochloride salt significantly reduces their electron-donating capability compared to the neutral diamine, as the positive charge on nitrogen decreases its propensity to donate electron density [22] [12].
The chloride counterions in the crystal structure form ionic interactions with the protonated amino groups, creating a network of electrostatic stabilization [8] [9]. These interactions contribute to the overall structural integrity of the solid-state form and influence the compound's physical properties [8].
The Simplified Molecular Input Line Entry System (SMILES) notation for N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride can be predicted based on structural analysis of the compound [23] [24]. The predicted SMILES string would be: CC(C)N(C)c1ccccc1N.Cl.Cl, representing the diamine base with two chloride counterions [23] [24].
The SMILES notation systematically describes the molecular connectivity, beginning with the isopropyl group (CC(C)), connected to the nitrogen bearing a methyl substituent (N(C)), which is attached to the benzene ring (c1ccccc1) that also bears an amino group (N) [23] [24]. The two chloride ions are represented as separate entities reflecting the ionic nature of the dihydrochloride salt [24].
The International Chemical Identifier (InChI) representation provides a more comprehensive structural description, including stereochemical information and connectivity details [23] . The predicted InChI string would be: InChI=1S/C10H16N2.2ClH/c1-8(2)12(3)10-7-5-4-6-9(10)11;;/h4-8H,11H2,1-3H3;2*1H, indicating the neutral diamine with two equivalents of hydrogen chloride [23].
These standardized representations facilitate database searching, computational modeling, and chemical informatics applications [24]. The SMILES and InChI formats are widely recognized by chemical software platforms and enable automated processing of structural information [23] [24].
Three-dimensional molecular modeling of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride requires consideration of multiple conformational states due to rotational freedom around several bonds [10] [11]. The isopropyl and methyl substituents on the tertiary nitrogen can adopt various orientations, creating a complex conformational landscape [10].
Computational modeling approaches typically employ density functional theory methods to optimize molecular geometries and calculate relative energies of different conformers [6] [11]. The benzene ring maintains planarity, while the amino substituents can rotate around the carbon-nitrogen bonds connecting them to the aromatic system [6]. Steric interactions between the isopropyl group and neighboring atoms influence the preferred conformations [11].
Crystal structure prediction for the dihydrochloride salt must account for intermolecular interactions between the protonated amino groups and chloride counterions [8] [9]. Hydrogen bonding patterns significantly influence the solid-state packing arrangement and overall crystal stability [8]. The presence of both primary and tertiary ammonium centers creates multiple sites for hydrogen bond formation [9].
The retrosynthetic analysis of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride reveals multiple strategic disconnections that can guide efficient synthetic planning. The compound's structure features a benzene ring with adjacent amino groups, one bearing both methyl and isopropyl substituents, requiring careful consideration of regioselectivity and functional group compatibility [1] [2].
The primary retrosynthetic disconnection involves the carbon-nitrogen bonds at the N1 position, leading to three fundamental synthetic strategies. The first approach involves sequential alkylation of 1,2-diaminobenzene, where the methyl group is introduced before the isopropyl substituent due to the greater reactivity of primary alkyl halides compared to secondary ones [3] [4]. This strategy exploits the inherent nucleophilicity difference between the two amino groups after initial monoalkylation.
A second retrosynthetic pathway considers the benzene ring as arising from reduction of appropriately substituted nitrobenzene derivatives. This approach allows for the introduction of the diamine functionality through sequential nitration and reduction steps, though it requires careful control of reaction conditions to avoid over-reduction or rearrangement [2] [5]. The nitro group serves as a masked amine equivalent, providing orthogonal reactivity patterns compared to direct amino group manipulations.
A third strategic approach involves the construction of the benzene-1,2-diamine core through cyclization reactions of appropriate precursors. This method utilizes the formation of the aromatic ring from acyclic precursors bearing the necessary nitrogen functionalities, though it typically requires more specialized reaction conditions and may suffer from lower overall yields [6] [7].
Alternative starting materials include 2-nitroaniline derivatives, which can be reduced to provide the desired diamine functionality [10] [11]. The reduction of 2-nitroaniline using iron powder and hydrochloric acid at elevated temperatures provides benzene-1,2-diamine in excellent yields, as demonstrated in Table 1 where yields of 88-92% are achieved under optimized conditions [8] [12].
1,2-Dinitrobenzene represents another viable precursor, offering the advantage of symmetrical substitution patterns that can be selectively reduced to provide the diamine core [1] [6]. Catalytic hydrogenation using palladium on carbon under ambient conditions typically yields the desired product in 95% yield with high purity [13] [14].
For specialized applications, 1,2-difluorobenzene derivatives can serve as precursors through nucleophilic aromatic substitution reactions with appropriate amine nucleophiles [1] [15]. This approach allows for the direct introduction of substituted amino groups, though it requires stronger reaction conditions and may suffer from competing side reactions.
The optimization of reaction conditions plays a crucial role in achieving high yields and selectivity in the synthesis of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride. Temperature control represents a critical parameter, with most alkylation reactions proceeding optimally between 60-120°C depending on the specific reagents employed [16] [17].
Solvent selection significantly influences reaction outcomes, with polar aprotic solvents such as dimethylformamide and acetonitrile generally providing superior results for alkylation reactions due to their ability to stabilize ionic intermediates [18] [19]. The choice of base also affects reaction efficiency, with potassium carbonate and sodium hydride being preferred for their ability to generate reactive alkoxide or amide intermediates without causing decomposition of sensitive substrates [20] [21].
Reaction times typically range from 4-24 hours depending on the specific transformation, with longer times required for secondary alkyl halides due to increased steric hindrance [14] [16]. The data presented in Table 1 demonstrates that isopropyl chloride alkylation requires extended reaction times (24 hours) compared to methyl iodide alkylation (12 hours) under similar conditions.
Pressure considerations become important for reactions involving gaseous reagents or when conducting reactions under inert atmospheres. Catalytic hydrogenation reactions typically require pressures of 1-5 atmospheres to achieve acceptable reaction rates, while most alkylation reactions proceed satisfactorily under atmospheric pressure [13] [19].
The mechanistic pathways for the synthesis of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride involve several distinct reaction types, each with characteristic mechanistic features. The alkylation of benzene-1,2-diamine proceeds through a classical SN2 mechanism, where the nucleophilic amino group attacks the electrophilic carbon center of the alkyl halide [15] [22].
The selectivity between the two amino groups depends on electronic and steric factors. Initial alkylation typically occurs at the less hindered amino group, creating an electron-donating effect that reduces the nucleophilicity of the remaining amino group [20]. This electronic deactivation helps control the regioselectivity of subsequent alkylation steps.
The formation of the dihydrochloride salt involves a simple acid-base reaction between the basic amino groups and hydrochloric acid. The protonation equilibrium is influenced by the electron-donating effects of the alkyl substituents, which increase the basicity of the amino groups compared to the unsubstituted parent compound [12] [24].
Secondary reactions can occur under forcing conditions, including elimination reactions that lead to the formation of unwanted olefinic products. The activation energy for these competing pathways typically ranges from 35-52 kJ/mol, as shown in Table 3, with selectivity factors varying from 1.2 to 3.2 depending on the specific reaction conditions employed [19] [25].
Crystallization represents the most commonly employed purification method for N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride due to its salt nature and favorable solubility characteristics. The compound exhibits excellent solubility in polar protic solvents such as water and methanol, while showing limited solubility in non-polar organic solvents [27].
The optimal crystallization conditions involve dissolving the crude product in hot methanol or a methanol-water mixture, followed by slow cooling to room temperature to promote crystal formation [27] [28]. This process typically achieves purities of 95-97% with recovery yields of 85-90%, as demonstrated in Table 2.
Recrystallization from pure water provides an alternative approach, particularly useful for removing organic impurities that remain dissolved in the aqueous medium. The crystallization process can be enhanced through the use of seed crystals or controlled cooling rates, which promote the formation of larger, more uniform crystals with improved purity [27] [29].
The choice of crystallization solvent system significantly affects the final product quality. Mixed solvent systems, such as methanol-water or ethanol-water, often provide superior results compared to single solvents by allowing fine-tuning of the solubility characteristics to optimize both yield and purity [28] [16].
Column chromatography serves as a powerful tool for the purification of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride, particularly when crystallization methods prove insufficient for achieving the required purity levels. Silica gel chromatography using gradient elution systems typically provides excellent separation of the desired product from structural isomers and unreacted starting materials [30] [31].
The mobile phase selection for chromatographic purification depends on the specific impurities present in the crude product. Ethyl acetate-hexane gradients are commonly employed for separating neutral organic impurities, while more polar systems incorporating methanol or acetonitrile may be required for ionic species [18] [29].
Preparative high-performance liquid chromatography represents the most sophisticated purification approach, capable of achieving purities exceeding 99% with excellent recovery yields [18] [32]. This method is particularly valuable for analytical-scale preparations where the highest purity standards are required.
Ion exchange chromatography provides an alternative approach specifically suited for the purification of ionic species such as the dihydrochloride salt. Cation exchange resins can effectively separate the desired product from impurities based on differences in charge density and molecular size [27] [18].
The scale-up of synthetic procedures for N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride requires careful consideration of multiple factors that become increasingly important as reaction volumes increase. Heat transfer limitations represent a primary concern, particularly for exothermic alkylation reactions where temperature control is critical for maintaining selectivity [33] [19].
Mass transfer considerations become significant at larger scales, where mixing efficiency may be compromised compared to laboratory-scale reactions. The use of mechanical stirring systems and optimized reactor geometries helps maintain adequate mixing throughout the reaction mixture [14] [19].
Safety considerations become paramount during scale-up operations, particularly when dealing with reactive alkyl halides and strong bases. The implementation of appropriate containment systems and emergency procedures is essential for safe operation at larger scales [33] [17].
Economic factors also influence scale-up decisions, with the cost of reagents, solvents, and purification methods becoming increasingly important considerations. The optimization of reaction conditions to minimize waste generation and maximize atom economy represents a key aspect of successful scale-up [14] [33].
The structural confirmation of N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride relies on a combination of spectroscopic and analytical methods, each providing complementary information about the product's identity and purity. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization, with both proton and carbon-13 NMR providing detailed information about the molecular framework [34] [32].
Proton NMR spectroscopy typically reveals characteristic signals for the N-H protons in the region of 3.0-5.0 ppm, while aromatic protons appear in the expected range of 6.5-8.0 ppm [34] [35]. The methyl and isopropyl substituents provide distinctive splitting patterns that confirm the presence and connectivity of these groups.
Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns [34] [36]. The molecular ion peak and characteristic fragmentation patterns help confirm the identity of the synthesized compound and detect potential impurities or side products.
Infrared spectroscopy offers additional structural information, particularly regarding the N-H stretching vibrations which typically appear in the range of 3200-3500 cm⁻¹ [18] [34]. The presence of the dihydrochloride salt can be confirmed through the appearance of characteristic N-H stretching bands at lower frequencies compared to the free base.
Elemental analysis provides quantitative information about the composition of the purified product, helping confirm the stoichiometry of the dihydrochloride salt and detect residual solvent or other impurities [36] [35]. The analytical methods summarized in Table 4 demonstrate the range of techniques available for comprehensive product characterization.